molecular formula C13H9BrO3 B1437634 2-(3-Bromophenoxy)benzoic acid CAS No. 1021245-85-1

2-(3-Bromophenoxy)benzoic acid

Cat. No. B1437634
M. Wt: 293.11 g/mol
InChI Key: QSUCZMCOVPCEKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Bromophenoxy)benzoic acid is a chemical compound with the molecular formula C13H9BrO3 and a molecular weight of 293.11 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 2-(3-Bromophenoxy)benzoic acid consists of a benzene ring attached to a carboxyl group and a bromophenoxy group .


Physical And Chemical Properties Analysis

2-(3-Bromophenoxy)benzoic acid is a solid at room temperature . It has a molecular weight of 293.11 .

Scientific Research Applications

Antioxidant and Enzyme Inhibition Properties

A series of novel bromophenols, including derivatives of 2-(3-bromophenoxy)benzoic acid, have demonstrated significant antioxidant activities, surpassing standard antioxidants like α-tocopherol and butylated hydroxytoluene (BHT). These compounds have been evaluated for their radical scavenging abilities and reducing power, showcasing powerful antioxidant effects. Moreover, they have been tested against metabolic enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrase isoenzymes, showing promising inhibitory actions with low Ki values. These findings indicate the potential of 2-(3-bromophenoxy)benzoic acid derivatives in treating conditions associated with oxidative stress and enzyme-related disorders (Öztaşkın et al., 2017).

Synthesis and Chemical Modification

The synthesis of bromophenols from benzoic acids has been a topic of research, with methods developed for the efficient creation of these compounds. One study focused on the synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid, highlighting a method that achieved high yields and purity, demonstrating the feasibility of synthesizing complex brominated compounds for further scientific applications. Such methodologies pave the way for exploring the diverse biological activities of bromophenols and their derivatives, including those related to 2-(3-bromophenoxy)benzoic acid (Yu-chuan, 2012).

properties

IUPAC Name

2-(3-bromophenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrO3/c14-9-4-3-5-10(8-9)17-12-7-2-1-6-11(12)13(15)16/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUCZMCOVPCEKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenoxy)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.